molecular formula C16H13NO2 B5386303 N-(2-methoxyphenyl)-3-phenylprop-2-ynamide CAS No. 898162-35-1

N-(2-methoxyphenyl)-3-phenylprop-2-ynamide

Cat. No.: B5386303
CAS No.: 898162-35-1
M. Wt: 251.28 g/mol
InChI Key: BTQSVEKLXTYEJO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-phenylprop-2-ynamide is an organic compound characterized by the presence of a methoxyphenyl group and a phenylprop-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-phenylprop-2-ynamide typically involves the reaction of 2-methoxyaniline with phenylacetylene under specific conditions. The reaction is often catalyzed by a palladium-based catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .

Scientific Research Applications

N-(2-methoxyphenyl)-3-phenylprop-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-methoxyphenyl

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-15-10-6-5-9-14(15)17-16(18)12-11-13-7-3-2-4-8-13/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQSVEKLXTYEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265781
Record name N-(2-Methoxyphenyl)-3-phenyl-2-propynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898162-35-1
Record name N-(2-Methoxyphenyl)-3-phenyl-2-propynamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898162-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxyphenyl)-3-phenyl-2-propynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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